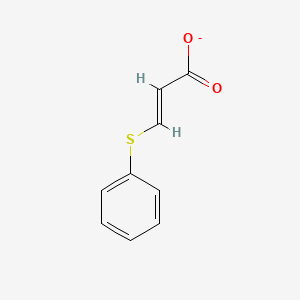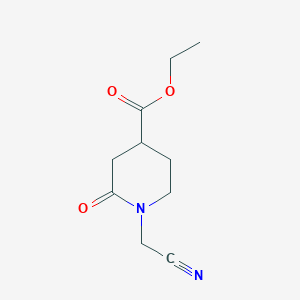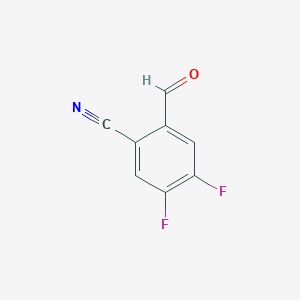
4'-Bromo-2'-chloro-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-2’-chloro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2’-chloro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination and chlorination of 2-hydroxyacetophenone. The process typically includes the following steps:
Industrial Production Methods: Industrial production of 4’-Bromo-2’-chloro-2-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2’-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and suitable solvents like ethanol or acetone.
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted acetophenone derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
4’-Bromo-2’-chloro-2-hydroxyacetophenone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-chloro-2-hydroxyacetophenone involves its interaction with molecular targets through covalent bonding and non-covalent interactions. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions . Additionally, it can interact with cellular proteins and DNA, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4’-Bromo-2’-hydroxyacetophenone: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-3’,4’-dihydroxyacetophenone:
2-Hydroxyacetophenone: The parent compound without halogen substitutions, used as a starting material for various derivatives.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and diverse biological activities .
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
BRXRROYMBCZCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)


![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)
![Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718266.png)
![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
![2-[(E)-{[(Z)-[Amino(methylsulfanyl)methylidene]amino]imino}methyl]-4-methylphenol](/img/structure/B11718281.png)
![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)

